Tolterodine - 124937-51-5

Tolterodine

Catalog Number: EVT-253142
CAS Number: 124937-51-5
Molecular Formula: C22H31NO
Molecular Weight: 325.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tolterodine is a tertiary amine. It has a role as a muscarinic antagonist, a muscle relaxant and an antispasmodic drug. It is functionally related to a p-cresol.
Tolterodine is an antimuscarinic drug that is used to treat urinary incontinence. Tolterodine acts on M2 and M3 subtypes of muscarinic receptors.
Tolterodine is a Cholinergic Muscarinic Antagonist. The mechanism of action of tolterodine is as a Cholinergic Muscarinic Antagonist.
Tolterodine is an anticholinergic agent used to treat urinary incontinence and overactive bladder syndrome. Tolterodine therapy has not been associated liver enzyme elevations while only a single case report has been published of clinical apparent acute liver injury attributed to its use.
Tolterodine Tartrate is the tartrate salt form of tolterodine, a benzhydryl compound and a muscarinic receptor antagonist possessing both antimuscarinic and antispasmodic properties. Both tolterodine and its active metabolite, 5-hydroxymethyltolterodine, competitively blocks muscarinic receptors, thereby inhibiting acetylcholine receptor binding. This antagonistic action results in an increase in residual urine, reflecting an incomplete emptying of the bladder, and a decrease in detrusor pressure, indicating an antimuscarinic action on the lower urinary tract.. The 5-hydroxymethyl metabolite appears to contribute significantly to the therapeutic effects.
Tolterodine is a benzhydryl compound and a muscarinic receptor antagonist possessing both antimuscarinic and antispasmodic properties. Both tolterodine and its active metabolite, 5-hydroxymethyltolterodine, competitively blocks muscarinic receptors, thereby inhibiting acetylcholine binding. This antagonistic action results in an increase in residual urine, reflecting an incomplete emptying of the bladder, and a decrease in detrusor pressure, indicating an antimuscarinic action on the lower urinary tract. The 5-hydroxymethyl metabolite appears to contribute significantly to the therapeutic effects.
An ANTIMUSCARINIC AGENT selective for the MUSCARINIC RECEPTORS of the BLADDER that is used in the treatment of URINARY INCONTINENCE and URINARY URGE INCONTINENCE.
See also: Tolterodine Tartrate (has salt form).

5-Hydroxymethyl Tolterodine (5-HM)

    Compound Description: 5-Hydroxymethyl Tolterodine (5-HM), also known as (R)-N,N-diisopropyl-3-(2-hydroxy-5-hydroxymethylphenyl)-phenylpropanamine, is the major active metabolite of Tolterodine. It exhibits potent antimuscarinic activity, similar to Tolterodine, and significantly contributes to the therapeutic effect in treating overactive bladder [, , ]. 5-HM is formed through the hepatic metabolism of Tolterodine, primarily mediated by the cytochrome P450 (CYP) isoform 2D6 [, , ].

Fesoterodine

    Compound Description: Fesoterodine is a prodrug of 5-HM, designed to overcome the limitations of Tolterodine's CYP2D6-dependent metabolism []. It is metabolized by ubiquitous nonspecific esterases to release 5-HM, ensuring consistent exposure to the active moiety, regardless of the patient's CYP2D6 genotype [].

N-Dealkylated Tolterodine

    Compound Description: N-Dealkylated Tolterodine is a metabolite of Tolterodine generated through a dealkylation pathway primarily mediated by CYP3A isoenzymes in the liver []. This metabolite exhibits intermediate protein binding in human serum compared to Tolterodine and 5-HM [].

Tolterodine Hippurate

    Compound Description: Tolterodine Hippurate is a crystalline acid addition salt of Tolterodine, investigated for its potential use in transdermal formulations [].

Tolterodine Hemi-Adipate

    Compound Description: Tolterodine Hemi-Adipate is another crystalline acid addition salt of Tolterodine studied for potential transdermal administration [].

Tolterodine Gentisate

    Compound Description: This is a crystalline acid addition salt of Tolterodine investigated for its potential in transdermal drug delivery [].

Tolterodine Benzene Sulfonate

    Compound Description: Tolterodine Benzene Sulfonate is a crystalline acid addition salt of Tolterodine explored for its potential use in transdermal drug delivery systems [].

Tolterodine p-Toluenesulfonate

    Compound Description: This is a crystalline acid addition salt of Tolterodine evaluated for potential applications in transdermal drug delivery [].

Tolterodine L-Pyroglutamate

    Compound Description: Tolterodine L-Pyroglutamate is a crystalline acid addition salt of Tolterodine investigated for its potential use in transdermal formulations [].

Tolterodine Benzoate

    Compound Description: Tolterodine Benzoate is a crystalline acid addition salt of Tolterodine that has been studied for potential use in transdermal formulations [].

Tolterodine Hemi-Naphthalene-1,5-Disulfonate

    Compound Description: This is a crystalline acid addition salt of Tolterodine explored for its potential applications in transdermal drug delivery [].

Tolterodine 1-Hydroxy-2-Naphthoate

    Compound Description: This is another crystalline acid addition salt of Tolterodine, investigated for potential use in transdermal drug delivery systems [].

Tolterodine Glycolate

    Compound Description: This is a crystalline acid addition salt of Tolterodine investigated for potential use in transdermal drug delivery systems [].

Tolterodine Retinoate

    Compound Description: This is a crystalline acid addition salt of Tolterodine investigated for potential use in transdermal drug delivery systems [].

Oxybutynin

    Compound Description: Oxybutynin is another antimuscarinic drug frequently used to treat overactive bladder. It is available in both immediate-release (IR) and extended-release (ER) formulations [, ].

    Relevance: Oxybutynin serves as a comparator drug in several studies evaluating the efficacy and tolerability of Tolterodine. While both drugs belong to the same class, they differ in their pharmacokinetic and pharmacodynamic profiles, leading to variations in dosing regimens and side effects [, ].

Solifenacin

    Compound Description: Solifenacin, like Tolterodine, is a competitive muscarinic receptor antagonist indicated for overactive bladder treatment [].

    Relevance: Solifenacin is often compared to Tolterodine in clinical trials to assess its relative efficacy, tolerability, and cost-effectiveness []. Although both medications target muscarinic receptors, differences in their chemical structures and pharmacokinetic properties might contribute to varying clinical outcomes.

Trospium

    Compound Description: Trospium is another antimuscarinic medication used in the management of overactive bladder [].

Pilocarpine

    Compound Description: Pilocarpine is a muscarinic agonist, in contrast to Tolterodine's antagonist activity [].

    Relevance: The combination of Tolterodine and Pilocarpine (THVD-201) was explored as a potential strategy to mitigate the side effect of dry mouth commonly associated with Tolterodine, while maintaining its efficacy in treating overactive bladder [].

Source and Classification

Tolterodine is classified as a tertiary amine and is part of the broader category of antimuscarinic drugs. It was first synthesized in the late 20th century and has since been widely used in clinical settings for managing urinary disorders.

Synthesis Analysis

The synthesis of tolterodine has been approached through various methodologies, focusing on achieving high enantioselectivity and yield.

Methods and Technical Details

Molecular Structure Analysis

Tolterodine has a complex molecular structure characterized by its specific stereochemistry, which is crucial for its pharmacological activity.

Structure Data

  • Chemical Formula: C_21H_30N_2O_2
  • Molecular Weight: 342.48 g/mol
  • Structural Features: The molecule features a phenolic group, an isopropylamine moiety, and a double bond configuration that contributes to its activity as an antimuscarinic agent.
Chemical Reactions Analysis

Tolterodine undergoes several chemical reactions during its synthesis and metabolism.

Reactions and Technical Details

  1. Lithiation/Borylation Reaction:
    • This reaction involves the formation of a lithium intermediate that reacts with a boronic ester to form a boronic ester derivative, which is then subjected to protodeboronation to yield tolterodine .
  2. Hydrochloride Formation:
    • The conversion of tolterodine into its hydrochloride salt involves dissolving racemic tolterodine in methanol, adjusting pH, and precipitating the salt through controlled cooling .
  3. Metabolic Pathways:
    • In vivo, tolterodine is metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that may also exhibit pharmacological activity.
Mechanism of Action

Tolterodine exerts its therapeutic effects through antagonism at muscarinic receptors in the bladder.

Process and Data

  • The drug selectively inhibits M3 muscarinic receptors, which are responsible for mediating bladder contraction. By blocking these receptors, tolterodine reduces detrusor muscle overactivity, thus alleviating symptoms associated with overactive bladder conditions.
Physical and Chemical Properties Analysis

Tolterodine possesses several distinct physical and chemical properties that influence its pharmacological efficacy.

Physical Properties

  • Appearance: White crystalline solid.
  • Solubility: Soluble in methanol, slightly soluble in water.
  • Melting Point: Approximately 150-155 °C.

Chemical Properties

  • pKa: The pKa value indicates the degree of ionization at physiological pH, affecting absorption and distribution.
  • Stability: Tolterodine is stable under normal storage conditions but should be protected from light and moisture.
Applications

Tolterodine is primarily used in clinical settings for treating overactive bladder syndrome. Its effectiveness has made it a standard treatment option for patients experiencing urinary urgency, frequency, and incontinence.

Scientific Uses

Beyond its clinical applications, tolterodine serves as a model compound for studying anticholinergic drug interactions and receptor selectivity. Research continues into optimizing its synthesis for improved yield and enantioselectivity, which can enhance therapeutic outcomes while minimizing side effects associated with non-selective muscarinic antagonists .

Pharmacodynamics and Mechanism of Action of Tolterodine

Tolterodine is a competitive muscarinic receptor antagonist primarily used for managing overactive bladder (OAB) symptoms, including urinary urgency, frequency, and urge incontinence. Its therapeutic effect stems from its ability to inhibit involuntary detrusor muscle contractions through specific antimuscarinic actions. Unlike earlier non-selective anticholinergics, tolterodine demonstrates a favorable pharmacological profile characterized by functional selectivity for bladder tissue over other organ systems, contributing to its improved tolerability [1] [3].

Muscarinic Receptor Subtype Selectivity

Tolterodine exhibits competitive antagonism at muscarinic acetylcholine receptors (mAChRs), with binding affinity across all five major subtypes (M₁–M₅). However, it shows no absolute subtype specificity. Radioligand binding studies reveal comparable affinity for the M₂ and M₃ receptor subtypes predominant in the human bladder. The active metabolite, 5-hydroxymethyl tolterodine (5-HMT), contributes significantly to the clinical effect and possesses a similar receptor binding profile to the parent compound [1] [6].

Table 1: Receptor Binding Affinity (Ki) of Tolterodine and Key Metabolite [4] [6]

Receptor SubtypePrimary LocationTolterodine Affinity (Ki, nM)5-HMT Affinity (Ki, nM)
M₁CNS, Salivary glands3.5 - 6.31.8 - 4.5
M₂Heart, Bladder (smooth muscle)3.4 - 5.02.1 - 3.8
M₃Bladder (smooth muscle), Salivary glands3.0 - 4.11.9 - 3.3
M₄CNS4.9 - 7.33.0 - 5.5
M₅CNS5.0 - 8.13.5 - 6.2

Ki = Inhibition constant; lower values indicate higher affinity. Data derived from human cloned receptor studies.

While tolterodine binds to all muscarinic receptors, its functional effects are primarily mediated through blockade of M₂ and M₃ receptors in the detrusor muscle. M₃ receptors directly mediate smooth muscle contraction via Gq-protein coupling and phospholipase C activation. M₂ receptors, though more abundant in the bladder, contribute indirectly by inhibiting adenylyl cyclase, reducing cAMP levels, and potentially enhancing M₃-mediated contraction and opposing sympathetic relaxation [3] [6].

Functional Bladder Selectivity vs. Salivary Gland Effects

A key pharmacodynamic advantage of tolterodine is its relatively greater functional impact on bladder tissue compared to salivary glands. Despite similar M₃ receptor density in both organs, tolterodine produces less dry mouth than non-selective antimuscarinics like oxybutynin. This "functional selectivity" arises from multiple factors:

  • Tissue Distribution: Tolterodine and 5-HMT exhibit preferential distribution or retention in bladder tissue compared to salivary glands in preclinical models. Studies in mice showed significantly higher muscarinic receptor binding activity in the bladder than in the submaxillary gland after oral administration, particularly at lower doses [6].
  • Metabolite Contribution: The active metabolite 5-HMT is less protein-bound (64%) than tolterodine (96.3%), potentially influencing free drug concentrations and tissue access [1] [6].
  • Receptor Kinetics: Differences in receptor reserve or signaling pathways between bladder and salivary tissue may contribute to the observed functional selectivity [4].

Table 2: Comparative Functional Selectivity (Tolterodine vs. Oxybutynin) [2] [4]

ParameterTolterodineOxybutyninClinical Implication
Bladder Contraction Inhibition (EC₅₀)Comparable to OxybutyninComparable to TolterodineSimilar efficacy in reducing OAB symptoms
Salivation Inhibition (EC₅₀)Higher EC₅₀ (less potent)Lower EC₅₀ (more potent)Significantly lower incidence/severity of dry mouth with Tolterodine
Bladder-to-Salivary Gland Selectivity Ratio>1 (Favors Bladder)<1 (Favors Salivary Glands)Better tolerability profile for Tolterodine

EC₅₀ = Effective concentration reducing response by 50%; based on in vivo animal models and clinical outcomes.

Clinical studies consistently report a 23-30% lower incidence of dry mouth with tolterodine compared to immediate-release oxybutynin, with fewer patients discontinuing treatment due to adverse effects [2] [4]. The extended-release formulation further reduces this incidence.

Comparative Antimuscarinic Activity Against M₁–M₅ Receptors

Tolterodine demonstrates relatively uniform in vitro binding affinity across M₁–M₅ subtypes (Table 1), unlike some other agents (e.g., darifenacin shows M₃ selectivity). However, this uniform affinity does not translate into uniform functional antagonism across all tissues in vivo. Factors influencing functional outcomes include:

  • Receptor Density and Coupling Efficiency: Tissues vary in receptor density and efficiency of signal transduction.
  • Pharmacokinetics and Tissue Penetration: Tolterodine's moderate lipophilicity allows it to cross membranes but limits significant central nervous system (CNS) penetration, reducing potential cognitive side effects mediated by brain M₁ receptors compared to highly lipophilic agents [4] [6].
  • Presence of Active Metabolite: 5-HMT is pharmacologically equipotent to tolterodine and contributes to overall muscarinic blockade. Its formation is significantly reduced in CYP2D6 poor metabolizers, leading to higher systemic tolterodine concentrations but similar overall antimuscarinic activity due to equipotency [1] [6] [8].

The significance of M₂ receptor blockade in the bladder, while less directly coupled to contraction than M₃, remains an area of investigation. M₂ blockade may inhibit sympathetically mediated (β-adrenoceptor) relaxation of the detrusor, particularly in pathophysiological states, thereby contributing to the overall reduction in bladder overactivity [3].

Impact on Detrusor Muscle Contraction Dynamics

The primary therapeutic action of tolterodine in OAB is the suppression of involuntary detrusor muscle contractions during the bladder filling phase. This effect is achieved through:

  • Competitive Antagonism of Acetylcholine: Tolterodine and 5-HMT bind reversibly to muscarinic receptors (primarily M₃) on detrusor smooth muscle cells, preventing acetylcholine released from parasympathetic nerves from activating these receptors [3].
  • Reduction in Contraction Frequency and Amplitude: By blocking the primary excitatory neurotransmitter signal, tolterodine decreases the frequency and force of uninhibited detrusor contractions. This increases functional bladder capacity (the volume the bladder can hold before triggering a strong urge to void) and reduces urinary urgency and frequency [1] [3].
  • Alteration in Bladder Pressure Dynamics: Tolterodine administration leads to a measurable decrease in detrusor pressure during filling and an increase in residual urine volume, consistent with reduced contractile tone and incomplete bladder emptying due to attenuated contractility [1] [8].

Table 3: Effects of Tolterodine on Detrusor Muscle Function Parameters [1] [3] [8]

Functional ParameterEffect of TolterodineMechanistic Basis
Involuntary Contraction FrequencySignificantly DecreasedBlockade of M₂/M₃ receptors prevents ACh-induced activation
Maximum Detrusor PressureDecreasedReduced force generation by smooth muscle cells
Bladder CapacityIncreasedReduced sensation of urgency allows greater filling
Residual Urine VolumeIncreased (mildly)Reflects reduced contractile force during voiding
Threshold Volume for UrgencyIncreasedReduced afferent signaling from stretched bladder

In vivo urodynamic effects observed in clinical studies of OAB patients.

The reduction in bladder contractility is not absolute. Tolterodine does not typically cause complete urinary retention at therapeutic doses because voluntary voiding, mediated by strong parasympathetic stimulation and other mechanisms, can still overcome the muscarinic blockade. The net effect is a shift towards normalized bladder storage function by specifically targeting the pathologically overactive detrusor contractions [1] [3].

Properties

CAS Number

124937-51-5

Product Name

Tolterodine

IUPAC Name

2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol

Molecular Formula

C22H31NO

Molecular Weight

325.5 g/mol

InChI

InChI=1S/C22H31NO/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24/h6-12,15-17,20,24H,13-14H2,1-5H3/t20-/m1/s1

InChI Key

OOGJQPCLVADCPB-HXUWFJFHSA-N

SMILES

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2

Solubility

5.34e-03 g/L

Synonyms

Detrol
Detrol LA
Detrusitol
PHA 686464B
PHA-686464B
PHA686464B
Tartrate, Tolterodine
tolterodine
tolterodine tartrate
Unidet
Urotrol

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2

Isomeric SMILES

CC1=CC(=C(C=C1)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.